MV-1-NH-Me
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MV-1-NH-Me involves the conjugation of an MV-1-derived IAP ligand with an ABL inhibitor through a linker . The specific reaction conditions and detailed synthetic routes are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
MV-1-NH-Me undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
MV-1-NH-Me has several scientific research applications, including:
Mechanism of Action
MV-1-NH-Me exerts its effects by binding to an ABL inhibitor via a linker, forming a SNIPER molecule . This interaction targets specific proteins for degradation, thereby modulating cellular pathways and processes . The molecular targets include cIAP1, and the pathways involved are related to protein degradation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
MV-1: The parent compound from which MV-1-NH-Me is derived.
PROTAC IAP binding moiety 1: Another IAP ligand used in similar research applications.
ABL inhibitors: Compounds that inhibit ABL kinase activity and are used in conjunction with this compound.
Uniqueness
This compound is unique due to its ability to form SNIPER molecules, which are highly specific in targeting proteins for degradation . This specificity makes it a valuable tool in scientific research, particularly in the study of protein degradation and targeted therapies .
Properties
Molecular Formula |
C33H45N5O4 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40)/t22-,26-,28-,29-/m0/s1 |
InChI Key |
FWVBKWFGQNQMDR-CJBSCAABSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |
Origin of Product |
United States |
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